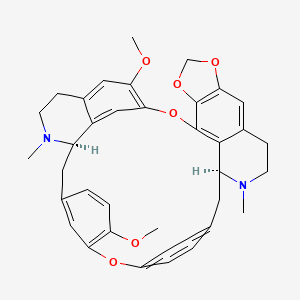

Cepharanthine

描述

This compound has been reported in Stephania cephalantha, Stephania sinica, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

isoquinoline alkaloid from tubers of STEPHANIA; stimulates recovery of immunologic function in lymphatic system after administration of antineoplastic agents or x-irradiation

属性

IUPAC Name |

(14S,27R)-22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38N2O6/c1-38-13-11-24-18-31(41-4)33-20-27(24)28(38)16-23-7-10-30(40-3)32(17-23)44-26-8-5-22(6-9-26)15-29-35-25(12-14-39(29)2)19-34-36(37(35)45-33)43-21-42-34/h5-10,17-20,28-29H,11-16,21H2,1-4H3/t28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPXVXANRNDGTA-WDYNHAJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(C=C8CCN7C)OC)O4)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)C[C@@H]7C8=CC(=C(C=C8CCN7C)OC)O4)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045957 | |

| Record name | Cepharanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-49-2 | |

| Record name | (+)-Cepharanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cepharanthine [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cepharanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16824 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEPHARANTHINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cepharanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 481-49-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHARANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7592YJ0J6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cepharanthine's Modulation of NF-κB, PI3K/Akt/mTOR, and MAPK Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cepharanthine (CEP), a biscoclaurine alkaloid isolated from Stephania cepharantha, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral effects.[1][2][3] A growing body of evidence indicates that this compound exerts its pleiotropic effects by modulating key intracellular signaling pathways that are often dysregulated in various disease states. This technical guide provides an in-depth analysis of this compound's role in the modulation of three critical signaling cascades: Nuclear Factor-kappa B (NF-κB), Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR), and Mitogen-Activated Protein Kinase (MAPK). This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms of this compound, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response and plays a crucial role in cell survival, proliferation, and immunity.[4] Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. This compound has been shown to be a potent inhibitor of this pathway.[1][4]

Mechanism of Action

This compound's primary mechanism for inhibiting the NF-κB pathway involves the prevention of the degradation of the inhibitory protein IκBα.[3][5] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by IκB proteins. Upon stimulation by various signals, such as inflammatory cytokines or pathogens, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[3] This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound has been observed to block the IKK-mediated phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent activation of downstream targets.[3][4]

Quantitative Data on NF-κB Pathway Modulation

The following table summarizes the quantitative effects of this compound on the NF-κB pathway and related inflammatory markers.

| Target/Effect | Cell Line/Model | Concentration/Dose | Observed Effect | Citation |

| Inhibition of pro-inflammatory cytokines (TNFα, IL-6, IL-1β) release | RAW264.7 cells | 2.5, 5, and 10 μg/mL | Dose-dependent inhibition | [3] |

| Inhibition of NF-κB expression | Diabetic rats | 10 mg/kg/day | Significant inhibition | [3] |

| Inhibition of NF-κB DNA-binding activity | KKU-M213 cells | 10 μg/mL | Time-dependent decrease, complete inhibition at 24h | [4] |

| Reduction of nuclear p50, p65, and p52 | KKU-M213 cells | 10 μg/mL | Time-dependent reduction | [4] |

Experimental Protocol: Western Blot Analysis of NF-κB Activation

This protocol describes a general method for assessing the effect of this compound on NF-κB activation by measuring the levels of phosphorylated p65 and total p65 in cell lysates.

Materials:

-

Cell line of interest (e.g., RAW264.7 macrophages)

-

This compound

-

Stimulating agent (e.g., Lipopolysaccharide, LPS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with an agonist like LPS for a shorter duration (e.g., 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated p65 to total p65. Use a loading control like β-actin to ensure equal protein loading.

Signaling Pathway Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Suppresses Herpes Simplex Virus Type 1 Replication Through the Downregulation of the PI3K/Akt and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties of Cepharanthine as a bisbenzylisoquinoline alkaloid

A Technical Guide to the Chemical Properties of Cepharanthine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties of this compound, a bisbenzylisoquinoline alkaloid of significant interest for its diverse pharmacological activities. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the visualization of key molecular and experimental concepts.

Core Chemical and Physical Properties

This compound is a complex natural product isolated primarily from plants of the Stephania genus, such as Stephania cepharantha Hayata.[1][2] It is classified as a bisbenzylisoquinoline alkaloid, characterized by a macrocyclic structure formed by two 1-benzylisoquinoline units.[3] This unique structure confers its distinct chemical and biological properties.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₃₇H₃₈N₂O₆ | [3][4] |

| Molecular Weight | 606.71 g/mol | [] |

| Appearance | White to light yellow or yellow crystalline powder | [3][4] |

| Melting Point | 145-155 °C | |

| Predicted pKa | 7.61 ± 0.20 | |

| UV/Vis. λmax | 282 - 283 nm | [6] |

| Optical Activity | Optically active | [3][4] |

| Storage Stability | Stable for at least 2 years at -20°C as supplied. Solutions in DMSO can be stored at -20°C for up to 2 months. |

Solubility Profile

This compound's solubility is a critical factor for its formulation and bioavailability. It is an amphiphilic and cationic molecule that is sparingly soluble in water but shows good solubility in various organic solvents and acidic aqueous solutions.[1][3]

| Solvent | Solubility | Source(s) |

| Water | Insoluble / Sparingly soluble | [1][4] |

| Acidic Aqueous Solutions | Soluble | [1][3] |

| DMSO | Soluble (Slightly to ~35 mg/mL) | [] |

| Ethanol | Soluble (~20 mg/mL) | |

| Methanol | Soluble (Slightly) | [] |

| Chloroform | Soluble (Sparingly) | [] |

Structural and Spectroscopic Characterization

The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques. While detailed raw spectral data is often proprietary, this section outlines the methodologies used for its structural elucidation.

Chemical Structure

The chemical structure of this compound is a complex, polycyclic framework. Visualization of this structure is essential for understanding its chemical reactivity and interactions with biological targets.

Caption: Chemical structure of this compound.

Spectroscopic Analysis

High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are primary techniques for the identification and quantification of this compound.[2][6]

-

Mass Spectrometry (MS): LC-MS/MS is a sensitive method for quantifying this compound in biological matrices.[6] In positive ion mode, the precursor ion [M+H]⁺ is typically monitored.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used for the structural confirmation of this compound.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the this compound molecule.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the chemical characterization of this compound.

Solubility Determination

This protocol outlines a method for determining the equilibrium solubility of this compound in various media.[1]

-

Preparation: Add an excess amount of this compound powder to a known volume (e.g., 10 mL) of the desired test medium (e.g., buffer, oil, or surfactant solution) in a sealed container.

-

Equilibration: Place the container in a shaker bath maintained at 37 ± 0.5 °C and stir at a constant speed (e.g., 100 rpm) for 72 hours to ensure equilibrium is reached.

-

Separation: After the equilibration period, centrifuge the suspension at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.

-

Sampling and Dilution: Carefully collect a precise volume of the supernatant. Immediately dilute the supernatant with a suitable solvent (e.g., methanol) to prevent precipitation.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a set of conditions for the analysis of this compound by HPLC, suitable for quantification in solubility and stability studies.[1]

-

Instrumentation: A standard HPLC system with a UV detector (e.g., Shimadzu LC-20A).

-

Column: Diamonsil C18 (200 mm × 4.60 mm, 5 µm).

-

Mobile Phase: A suitable mixture of organic and aqueous phases (e.g., methanol and water with 10mM ammonium acetate).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 282 nm.[6]

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol, and filter through a 0.22 µm membrane before injection.

General Protocol for NMR Spectroscopic Analysis

This generalized protocol describes the steps for acquiring ¹H and ¹³C NMR spectra for structural characterization.

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 1-10 mg) and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H spectrum and identify the chemical shifts (ppm), multiplicities (e.g., singlet, doublet), and coupling constants (Hz). Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating multiple intracellular signaling pathways.[2][7] Understanding these pathways and the experimental workflows to study them is crucial for drug development.

Key Signaling Pathways Modulated by this compound

This compound has been shown to inhibit several key pathways involved in inflammation, cell proliferation, and survival, including the NF-κB, PI3K/Akt/mTOR, and STAT3 pathways.[2][7][8]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Representative Experimental Workflow

The characterization and analysis of this compound typically follow a structured workflow, from isolation to biological activity assessment.

References

- 1. This compound: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Effects and Clinical Prospects of this compound [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Extraction and Isolation of Cepharanthine from Stephania cepharantha Hayata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cepharanthine, a bisbenzylisoquinoline alkaloid, is a key bioactive compound isolated primarily from the tuberous roots of Stephania cepharantha Hayata, a plant in the Menispermaceae family.[1][2] For decades, it has been used in Japan to treat a variety of conditions, including alopecia, snake bites, and radiation-induced leukopenia.[1][3] Modern research has unveiled its extensive pharmacological properties, including anti-inflammatory, antioxidant, immunomodulatory, antiviral, and antitumoral effects.[1][2][4][5] This has spurred significant interest in its potential for broader clinical applications, including the treatment of various cancers and viral infections like COVID-19.[6][7][8]

The development of this compound-based therapeutics is critically dependent on efficient and scalable methods for its extraction from the plant matrix and subsequent purification to pharmaceutical-grade standards.[6] This guide provides an in-depth overview of the prevailing and innovative techniques for the extraction and isolation of this compound, complete with detailed experimental protocols, comparative data, and visualizations of both the chemical workflow and its biological mechanisms of action.

Extraction of this compound: From Conventional to Novel Techniques

The primary goal of the extraction process is to efficiently transfer this compound and related alkaloids from the solid plant material into a liquid solvent phase. The choice of method impacts yield, purity, cost, and environmental footprint.

Conventional Extraction Methods

Traditional methods often involve the use of organic solvents and heat.

-

Solvent Extraction (Maceration & Heat Reflux): This is the most established technique. It involves soaking the powdered plant material in a selected solvent, sometimes with the application of heat (reflux) to increase efficiency.[9] Common solvents include ethanol-water mixtures, dichloromethane, and acidic water.[6][9] While straightforward, these methods can be time-consuming and require large solvent volumes.[6][9] For instance, a conventional method involves treating the plant material with hydrochloric acid-water (1:99, v/v) followed by extraction with dichloromethane over several hours.[9] A more optimized heat reflux method uses an 80% aqueous ethanol solution, which has been shown to produce a crude extract yield of 18.6% containing approximately 0.53-0.58% this compound.[6][9]

Novel Extraction Methods

Modern techniques aim to improve extraction efficiency, reduce time and solvent consumption, and offer a "greener" alternative.[6]

-

Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to create acoustic cavitation in the solvent, disrupting the plant cell walls and enhancing mass transfer of the target compounds into the solvent.[6] UAE is a non-thermal process, which helps prevent the degradation of heat-sensitive compounds.[6] Studies have shown that using UAE with an ethanol-water solvent (50:50, v/v) can increase the this compound yield by 2.5 times compared to traditional dichloromethane extraction.[6]

-

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material directly and rapidly. This internal heating creates pressure that ruptures the plant cells, releasing the bioactive components.[6] Under optimal conditions, MAE has been reported to produce a this compound yield 12.4 times higher than that of conventional dichloromethane extraction.[6] A procedure involving MAE with 0.01 mol/L hydrochloric acid as the solvent has been established for the rapid extraction of alkaloids from S. cepharantha.[10]

-

Enzyme-Assisted Extraction (EAE): This technique involves the use of enzymes to break down the plant cell wall components (like cellulose and pectin), facilitating the release of intracellular contents.[6]

Data Summary: Comparison of Extraction Methods

| Method | Solvent | Key Parameters | Yield of this compound | Reference |

| Conventional Hot Reflux | 80% Ethanol-Water (v/v) | Solid-liquid ratio: 1:12 g/mL; Maceration: 1.5 h; Extraction: 1-2 h, repeated 3 times. | ~0.58% of crude extract | [6][9] |

| Acid-Water/Dichloromethane | Acidic-water (1:99, v/v), then Dichloromethane | Soaking: 4 h | Up to 1.90% in tubers | [6] |

| Ultrasound-Assisted (UAE) | 50% Ethanol-Water (v/v) | Solid-liquid ratio: 1:30 g/mL; Power: 120 W; Time: 10 min. | 17.35% (CEP yield with this solvent) | [6] |

| Microwave-Assisted (MAE) | Dichloromethane or other solvents | Solid-liquid ratio: 1:30 g/mL; Time: 15 min. | 12.4x higher than conventional method | [6] |

| MAE-SPE | 0.01 mol/L Hydrochloric Acid | Optimized MAE process followed by Solid-Phase Extraction. | Satisfactory recoveries (100.44-102.12%) | [10] |

Isolation and Purification of this compound

Following extraction, the crude extract contains a mixture of alkaloids and other plant metabolites. The subsequent purification steps are crucial for isolating this compound to a high degree of purity.

Common Purification Techniques

-

Macroporous Resin (MR) Chromatography: This is a widely used technique for the enrichment and purification of alkaloids from crude extracts.[6][9] MRs are polymer beads with a porous structure that adsorb molecules based on properties like polarity and molecular size. The adsorbed compounds are then selectively eluted using a solvent gradient.[6] The D101 type of macroporous resin has been found to be effective for purifying total alkaloids from S. cepharantha.[9]

-

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that does not require a solid support matrix, thereby avoiding irreversible adsorption of the sample. It is an effective method for separating and purifying components from complex mixtures.[6]

-

Aqueous Two-Phase Extraction (ATPE): This technique involves the separation of compounds between two immiscible aqueous phases. It is considered a gentle and effective method for purification.[6] Combining ATPE with UAE has been shown to be effective for the extraction and initial purification of this compound.[6]

-

Column Chromatography: Traditional column chromatography using stationary phases like silica gel, Rp-18, and Sephadex LH-20 is also employed for the fine separation of individual alkaloids from the enriched extract.[11]

Data Summary: Purification Techniques

| Technique | Principle | Key Parameters | Outcome | Reference |

| Macroporous Resin (MR) | Adsorption and selective elution. | Resin type: D101; Elution with ethanol-water gradients containing triethylamine or formic acid. | Yield of total alkaloids: 3.4%; this compound content: 2.9%. | [9] |

| Solid-Phase Extraction (SPE) | Adsorption and cleanup. | Cation-exchange polymeric cartridge. | Used for cleanup of MAE extract prior to HPLC analysis. | [10] |

| Column Chromatography | Differential partitioning between stationary and mobile phases. | Stationary phases: Silica gel, Rp-18, Sephadex LH-20. | Isolation of individual alkaloids. | [11] |

Experimental Protocols

The following sections provide detailed methodologies for key extraction and purification processes.

Protocol 1: Optimized Heat Reflux Extraction[9]

-

Preparation: Weigh 5 g of powdered S. cepharantha tuber.

-

Maceration: Macerate the powder with 60 mL of an 80:20 (v/v) ethanol-water solution for 1.5 hours at room temperature.

-

First Extraction: Transfer the slurry to a reflux apparatus and heat at the solvent's boiling point for 2 hours.

-

Filtration: After cooling, filter the mixture to separate the supernatant (extract I) from the plant residue.

-

Second Extraction: Add 50 mL of fresh 80% ethanol-water to the residue and perform a second reflux extraction for 2 hours. Filter and collect the supernatant (extract II).

-

Third Extraction: Repeat the previous step once more to obtain extract III.

-

Pooling and Concentration: Combine extracts I, II, and III. Concentrate the pooled extracts under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)[6]

-

Preparation: Place a known amount of dried, powdered S. cepharantha tuber into an extraction vessel.

-

Solvent Addition: Add a 50:50 (v/v) ethanol-water solution to achieve a solid-to-liquid ratio of 1:30 g/mL.

-

Ultrasonication: Submerge the vessel in an ultrasonic bath. Apply ultrasonic power of 120 W for 10 minutes.

-

Separation: After extraction, centrifuge or filter the mixture to separate the liquid extract from the solid plant debris.

-

Concentration: Concentrate the liquid extract using a rotary evaporator to yield the crude extract.

Protocol 3: Purification by Macroporous Resin (MR) Chromatography[9]

-

Column Preparation: Pack a chromatography column with D101-type macroporous resin and pre-condition it by washing sequentially with ethanol and deionized water.

-

Sample Loading: Dissolve the crude extract obtained from Protocol 1 or 2 in an appropriate solvent and load it onto the prepared column at a controlled flow rate.

-

Washing: Wash the column with deionized water to remove impurities such as sugars and salts.

-

Elution: Elute the adsorbed alkaloids using a stepwise gradient of ethanol-water solutions. A suggested gradient could be:

-

30:65:5 (v/v/v) ethanol-water-triethylamine

-

70:25:5 (v/v/v) ethanol-water-formic acid

-

95:5 (v/v) ethanol-water

-

-

Fraction Collection: Collect the eluted fractions and monitor their composition using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Concentration: Pool the fractions containing high-purity this compound and concentrate them under reduced pressure to obtain the purified product.

Mandatory Visualizations

Experimental Workflow

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by interfering with multiple intracellular signaling pathways.[1][4] Understanding these mechanisms is vital for drug development. Key modulated pathways include NF-κB, PI3K/Akt/mTOR, and AMPK.[1][12][13]

Conclusion

The extraction and isolation of this compound from Stephania cepharantha Hayata have evolved from time-intensive conventional methods to highly efficient modern techniques.[6] Innovations like Ultrasound-Assisted and Microwave-Assisted Extraction offer significantly higher yields in shorter times, aligning with the principles of green chemistry.[6][10] Subsequent purification, particularly using macroporous resin chromatography, is effective in achieving the high purity required for pharmaceutical applications.[9] A thorough understanding of these technical processes, combined with knowledge of the compound's complex mechanism of action on signaling pathways like NF-κB and PI3K/Akt, is essential for advancing this compound from a natural product to a clinically successful therapeutic agent.[1][12][13] Continued optimization of these protocols will be key to unlocking the full potential of this promising alkaloid.[6][7]

References

- 1. This compound: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Effects and Clinical Prospects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of the biscoclaurine alkaloid, this compound, for a range of clinical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: An update of its mode of action, pharmacological properties and medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Current status and future challenges in extraction, purification and identification of this compound (a potential drug against COVID-19) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current status and future challenges in extraction, purification and identification of this compound (a potential drug against COVID-19) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. [Study on the alkaloids in the stems and leaves of Stephania cepharantha (II)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological Effects and Clinical Prospects of this compound [mdpi.com]

- 13. mdpi.com [mdpi.com]

The immunomodulatory effects of Cepharanthine in cellular models

An In-depth Technical Guide to the Immunomodulatory Effects of Cepharanthine in Cellular Models

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CEP), a bisbenzylisoquinoline alkaloid isolated from Stephania cepharantha Hayata, has demonstrated a wide range of pharmacological activities, including potent anti-inflammatory and immunomodulatory effects.[1][2][3] For decades, it has been used clinically in Japan to treat various conditions, from alopecia to venomous snakebites.[2] This technical guide provides an in-depth overview of the mechanisms underlying this compound's immunomodulatory properties as observed in cellular models. It details the compound's impact on key pro-inflammatory signaling pathways, its influence on various immune cell functions, and provides standardized protocols for researchers to investigate these effects. Quantitative data from multiple studies are summarized for comparative analysis, and key cellular pathways and workflows are visualized to facilitate a deeper understanding of its mode of action.

Core Mechanisms of Action: Inhibition of Pro-inflammatory Signaling Pathways

This compound exerts its immunomodulatory effects primarily by targeting and suppressing critical intracellular signaling cascades that orchestrate the inflammatory response. Its multifactorial mechanism involves the inhibition of transcription factors, kinases, and inflammasome complexes that are pivotal in the expression of pro-inflammatory mediators.[1][2]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[4] this compound has been consistently shown to be a potent inhibitor of this pathway.[1][2][5] In cellular models, particularly in macrophages like RAW264.7 stimulated with lipopolysaccharide (LPS), this compound prevents the activation of NF-κB.[6][7][8] The mechanism involves blocking the IκB kinase (IKK) pathway, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[7] This action ensures that the NF-κB p65/p50 dimer remains sequestered in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of target genes like TNF-α, IL-6, and IL-1β.[1][4][6][8]

Caption: this compound's inhibition of the NF-κB pathway.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation.[4] Studies have demonstrated that this compound can suppress the LPS-induced phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in macrophage cell lines.[1][8][9] By inhibiting the activation of these kinases, this compound prevents the activation of downstream transcription factors like AP-1, further contributing to the reduced expression of pro-inflammatory genes.[9]

Caption: this compound's inhibition of MAPK signaling pathways.

Suppression of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for responses to various cytokines, particularly interferons. In autoimmune conditions, the IFN-γ/CXCL10 axis, mediated by JAK/STAT signaling, is often upregulated. A study using human salivary gland ductal cells showed that this compound inhibited IFN-γ-induced production of the chemokine CXCL10.[10] This effect was achieved by preventing the phosphorylation of JAK2 and its downstream target STAT1, thereby blocking STAT1's nuclear translocation and subsequent gene activation.[10] This suggests a therapeutic potential for this compound in autoimmune diseases characterized by excessive IFN-γ signaling.

Effects on Immune Cell Function and Phenotype

This compound's immunomodulatory capacity extends beyond signaling pathway inhibition to directly altering the function and polarization of key immune cells.

Macrophage Activity and Polarization

Macrophages are central players in both innate and adaptive immunity. This compound significantly impacts their function:

-

Inhibition of Pro-inflammatory Mediators: In LPS-stimulated RAW264.7 macrophages and primary human monocytic cells, this compound dose-dependently suppresses the production and release of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][6][8] It also inhibits the production of other inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3][11]

-

Modulation of Macrophage Polarization: Recent evidence suggests this compound can modulate macrophage polarization, a process where macrophages adopt distinct functional phenotypes (pro-inflammatory M1 vs. anti-inflammatory/pro-repair M2).[12] In a model of pulmonary fibrosis, this compound was shown to inhibit M2 macrophage polarization, which is associated with fibrotic processes.[12][13] This indicates that this compound can steer the immune response away from a chronic, pro-fibrotic state.

T-Lymphocyte and Dendritic Cell Function

This compound also modulates the adaptive immune response by acting on T-lymphocytes and dendritic cells (DCs):

-

T-Lymphocytes: this compound can regulate multiple signaling pathways in abnormally activated T cells, including the NF-κB, MAPK, and PI3K/Akt/mTOR pathways.[1][6] It has been shown to suppress the expression of cytokine genes in activated T cells, which may contribute to its efficacy in T-cell-mediated inflammatory conditions.[14][15]

-

Dendritic Cells: As potent antigen-presenting cells, DCs are critical for initiating T-cell responses. This compound has been found to inhibit antigen uptake by dendritic cells and reduce their production of IL-12, a key cytokine for Th1 cell differentiation.[16] This suggests this compound can dampen the initiation phase of the adaptive immune response.

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative data from key studies, illustrating this compound's dose-dependent effects on various cellular models.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Cell Line | Stimulus (Concentration) | This compound (CEP) Conc. | Cytokine Measured | % Inhibition / Effect | Reference |

|---|---|---|---|---|---|

| RAW264.7 | LPS (1 µg/mL) | 2.5, 5, 10 µg/mL | TNF-α, IL-6, IL-1β | Dose-dependent inhibition | [6][8] |

| Human Monocytic Cells | --- | 0.1 µg/mL | TNF-α, IL-1β, IL-6, IL-8 | Significant suppression | [17] |

| U1 (Monocytic) | TNF-α | EC₅₀: 0.016 µg/mL | HIV-1 Replication | 50% effective concentration | [3] |

| NS-SV-DC | IFN-γ | 1, 5 µg/mL | CXCL10 | Significant inhibition |[10] |

Table 2: Effect of this compound on Signaling Pathway Activation

| Cell Line | Stimulus | This compound (CEP) Conc. | Pathway Component | Effect | Reference |

|---|---|---|---|---|---|

| RAW264.7 | LPS | 2.5, 5, 10 µg/mL | p-ERK, p-JNK, p-p38 | Dose-dependent inhibition | [8] |

| RAW264.7 | LPS | 2.5, 5, 10 µg/mL | NF-κB p65 (nuclear) | Dose-dependent inhibition | [6][8] |

| NS-SV-DC | IFN-γ | 1, 5 µg/mL | p-JAK2, p-STAT1 | Inhibition of phosphorylation |[10] |

Detailed Experimental Protocols

The following protocols provide a framework for studying the immunomodulatory effects of this compound in vitro.

General Experimental Workflow

A typical experiment to assess the anti-inflammatory effects of this compound follows a standardized workflow from cell culture to data analysis.

Caption: Standard workflow for in vitro immunomodulation assays.

Protocol: Cytokine Production in Macrophages

This protocol details the measurement of cytokine inhibition in LPS-stimulated macrophages.

-

Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed 2 x 10⁵ cells per well in a 24-well plate and allow them to adhere overnight.

-

Treatment: Remove the medium and replace it with fresh medium. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µg/mL) or vehicle control (DMSO) for 1 hour.[8]

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 18-24 hours.[8]

-

Harvesting: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis and store it at -80°C.

-

Quantification (ELISA): Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Protocol: Western Blot for NF-κB and MAPK Signaling

This protocol is for assessing the phosphorylation state of key signaling proteins.

-

Cell Culture and Treatment: Seed RAW264.7 cells (2 x 10⁶ cells) in a 6-well plate. Pre-treat with this compound as described above (4.2).

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for a shorter duration, typically 15-60 minutes, to capture peak phosphorylation events.

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK).

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol: Macrophage M2 Polarization Assay

This protocol outlines the induction and analysis of M2 macrophage polarization.[12][18][19]

-

Cell Differentiation: Differentiate human monocytic THP-1 cells into M0 macrophages by incubating with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Polarization and Treatment: Replace the medium with fresh RPMI-1640. Add this compound at desired concentrations. Induce M2 polarization by adding 20 ng/mL of IL-4 and 20 ng/mL of IL-13. Incubate for another 48-72 hours.

-

Analysis by Flow Cytometry:

-

Harvest the cells using a non-enzymatic cell scraper.

-

Wash with PBS and stain with a viability dye.

-

Block Fc receptors with an Fc block reagent.

-

Stain with fluorescently-conjugated antibodies against a human M2 marker (e.g., CD206).

-

Analyze the cells using a flow cytometer to quantify the percentage of CD206-positive cells in the treated versus untreated populations.

-

-

Analysis by qPCR:

-

Lyse the cells and extract total RNA.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative PCR using primers for M2 marker genes (e.g., ARG1, MRC1 [CD206]) and a housekeeping gene for normalization.

-

Summary and Future Directions

This compound is a potent immunomodulatory agent that functions by suppressing key inflammatory pathways, including NF-κB, MAPK, and JAK/STAT.[1][9][10] Its ability to inhibit the production of a broad range of pro-inflammatory mediators and modulate the function of critical immune cells like macrophages and T-cells underscores its therapeutic potential for a variety of inflammatory and autoimmune diseases.[1][6][17] The data from cellular models provide a strong rationale for its clinical applications.

Future research should focus on delineating the precise molecular targets of this compound within these signaling cascades. Investigating its effects on other immune cell subsets, such as neutrophils and innate lymphoid cells, could reveal additional mechanisms of action. Furthermore, exploring the use of advanced cellular models, such as organoids or patient-derived cells, will help bridge the gap between in vitro findings and clinical efficacy.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound exerts anti-inflammatory effects via NF-κB inhibition in a LPS-induced rat model of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, an alkaloid from Stephania cepharantha Hayata, inhibits the inflammatory response in the RAW264.7 cell and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Exerts Antioxidant and Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Macrophages and DSS-Induced Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Inhibits IFN-γ-Induced CXCL10 by Suppressing the JAK2/STAT1 Signal Pathway in Human Salivary Gland Ductal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits in vitro VSMC proliferation and migration and vascular inflammatory responses mediated by RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound attenuates pulmonary fibrosis via modulating macrophage M2 polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound attenuates pulmonary fibrosis via modulating macrophage M2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 15. preprints.org [preprints.org]

- 16. Pharmacological Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Suppression of cytokine production and neural cell death by the anti-inflammatory alkaloid this compound: a potential agent against HIV-1 encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Polarizing Macrophages In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Molecular Basis of Cepharanthine's Anti-Inflammatory Properties: A Technical Guide

Executive Summary: Cepharanthine (CEP), a biscoclaurine alkaloid isolated from Stephania cepharantha Hayata, is a well-established therapeutic agent with a diverse pharmacological profile.[1][2] For decades, it has been utilized for various medical applications, including the treatment of alopecia and leukopenia.[2][3] Recent research has increasingly focused on its potent anti-inflammatory effects, revealing a multi-targeted mechanism of action at the molecular level.[4] This technical guide provides an in-depth exploration of the core molecular pathways modulated by this compound, including the inhibition of Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK) signaling, and suppression of the NLRP3 inflammasome. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource complete with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further investigation and therapeutic development.

Introduction to this compound

This compound is a natural alkaloid compound that has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, immunomodulatory, and antiviral properties.[2][3][5] Its ability to modulate complex signaling networks makes it a compelling candidate for treating a variety of inflammatory diseases.[1][4] The anti-inflammatory efficacy of this compound stems from its capacity to interfere with key intracellular and nuclear signaling cascades that are central to the inflammatory response.[2]

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects by simultaneously targeting several critical signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of pro-inflammatory gene expression.[5] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB-α.[5][6] This frees the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][7]

This compound has been shown to potently inhibit this pathway. It directly interferes with the IKK complex, preventing the phosphorylation and degradation of IκB-α.[1][6][7] This action effectively sequesters the NF-κB p65 subunit in the cytoplasm, blocking its nuclear translocation and subsequent gene transcription.[8][9]

Modulation of MAPK Signaling Pathways

Mitogen-Activated Protein Kinases (MAPKs)—including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38—are crucial mediators of inflammation.[3][10] Upon stimulation by inflammatory signals, these kinases are activated via phosphorylation and, in turn, activate transcription factors that regulate the expression of inflammatory genes. Studies have consistently shown that this compound dose-dependently inhibits the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages.[1][3][9] This blockade prevents the downstream activation of inflammatory cascades.

Suppression of the NLRP3 Inflammasome

The NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18.[11][12] Its activation is a critical step in many inflammatory diseases. This compound has been identified as a direct inhibitor of the NLRP3 inflammasome.[10][11][13] It suppresses the assembly of the inflammasome complex, thereby inhibiting the activation of caspase-1 and preventing the cleavage of pro-IL-1β and pro-IL-18 into their active forms.[8][12]

Antioxidant Effects and ROS Scavenging

Reactive oxygen species (ROS) can act as signaling molecules that trigger and amplify inflammatory pathways, including NF-κB.[1][2] this compound exhibits significant antioxidant properties by directly scavenging free radicals and reducing lipid peroxidation.[2][14] By mitigating oxidative stress, this compound reduces a key upstream trigger for inflammation, contributing to its overall anti-inflammatory profile.[15][16]

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production

| Model System | Stimulant | CEP Concentration | Cytokine | Observed Effect | Reference |

|---|---|---|---|---|---|

| RAW264.7 Macrophages | LPS (1 µg/ml) | 2.5, 5, 10 µg/mL | TNF-α, IL-6, IL-1β | Dose-dependent inhibition of release. | [6][9] |

| Human Monocytic Cells | Various | 0.1 µg/mL | TNF-α, IL-1β, IL-6, IL-8 | Significant suppression of production. | [17] |

| LPS-induced Rat Model | LPS (7.5 mg/kg) | 10 mg/kg | Serum Cytokines | Significantly inhibited the LPS-induced increase. | [7] |

| Mouse Mastitis Model | LPS | Not Specified | TNF-α, IL-1β, IL-6 | Significantly reduced cytokine levels. | [5][6] |

| Diabetic Rat Model | N/A | 10 mg/kg/day | IL-1β, TNF-α | Significantly reduced levels. |[5][6] |

Table 2: Effect of this compound on Signaling Pathway Components

| Model System | Stimulant | CEP Concentration | Target Protein | Observed Effect | Reference |

|---|---|---|---|---|---|

| RAW264.7 Macrophages | LPS | Dose-dependent | p-ERK, p-JNK, p-p38 | Inhibition of phosphorylation. | [1][9] |

| RAW264.7 Macrophages | LPS | Dose-dependent | IκB-α Degradation | Inhibition of degradation. | [1][9] |

| RAW264.7 Macrophages | LPS | Not Specified | NF-κB Activation | Suppressed activation by blocking the IKK pathway. | [6][7] |

| OGD/R-treated BV-2 cells | OGD/R | Dose-dependent | NLRP3, ASC, Cleaved Caspase-1 | Inhibition of expression/cleavage. | [12] |

| Primary Mouse Chondrocytes | IL-1β or TNF-α | Various | p-p65, p-p38, p-ERK, p-JNK | Decreased phosphorylation levels. |[3] |

Key Experimental Protocols

Reproducing the findings related to this compound's bioactivity requires standardized methodologies. Below are detailed protocols for key experiments.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes the assessment of this compound's ability to inhibit LPS-induced cytokine production in RAW264.7 macrophage cells.[9]

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh serum-free DMEM. Add various concentrations of this compound (e.g., 0, 2.5, 5, 10 µg/mL) to the respective wells and incubate for 1-2 hours.

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 18-24 hours.

-

Sample Collection: Collect the culture supernatants for cytokine analysis and lyse the cells for protein analysis.

-

Analysis:

-

Cytokines: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Signaling Proteins: Analyze cell lysates via Western Blot to assess the phosphorylation status of NF-κB, MAPKs, and the degradation of IκB-α.

-

Western Blot Analysis for Signaling Proteins

This protocol details the detection of changes in key signaling proteins.[3][9]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-IκBα, anti-β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.

Conclusion and Future Directions

This compound presents a compelling case as a multi-target anti-inflammatory agent. Its ability to concurrently inhibit the NF-κB and MAPK pathways while also suppressing the NLRP3 inflammasome provides a robust mechanism for controlling inflammation from multiple angles.[1][2][10] The quantitative data and established protocols outlined in this guide serve as a foundation for further research.

Future investigations should focus on:

-

Clinical Efficacy: Translating these molecular findings into well-controlled clinical trials for specific inflammatory conditions like rheumatoid arthritis, inflammatory bowel disease, or sepsis.

-

Pharmacokinetics and Delivery: Optimizing drug delivery systems to improve the bioavailability and target-site concentration of this compound.[6]

-

Synergistic Therapies: Exploring combination therapies where this compound can be used to augment the effects of other anti-inflammatory drugs, potentially allowing for lower doses and reduced side effects.

By building on this molecular understanding, the scientific community can continue to unlock the full therapeutic potential of this versatile natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Ameliorates Chondrocytic Inflammation and Osteoarthritis via Regulating the MAPK/NF-κB-Autophagy Pathway [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. This compound exerts anti-inflammatory effects via NF-κB inhibition in a LPS-induced rat model of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Ameliorates Pulmonary Fibrosis by Inhibiting the NF-κB/NLRP3 Pathway, Fibroblast-to-Myofibroblast Transition and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, an alkaloid from Stephania cepharantha Hayata, inhibits the inflammatory response in the RAW264.7 cell and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Exerts Antioxidant and Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Macrophages and DSS-Induced Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound attenuates cerebral ischemia/reperfusion injury by reducing NLRP3 inflammasome-induced inflammation and oxidative stress via inhibiting 12/15-LOX signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Exerts Antioxidant and Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Macrophages and DSS-Induced Colitis Mice [mdpi.com]

- 14. This compound, an anti-inflammatory drug, suppresses mitochondrial membrane permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound induces apoptosis through reactive oxygen species and mitochondrial dysfunction in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Suppression of cytokine production and neural cell death by the anti-inflammatory alkaloid this compound: a potential agent against HIV-1 encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Cepharanthine's Dual Induction of Apoptosis and Autophagy in Malignant Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cepharanthine (CEP), a biscoclaurine alkaloid extracted from plants of the Stephania genus, is a molecule of significant interest in oncology.[1] Utilized for decades in Japan for various conditions, including radiation-induced leukopenia and alopecia areata, its pharmacological profile is extensive, encompassing anti-inflammatory, immunomodulatory, and potent anti-cancer properties.[2][3] A growing body of evidence demonstrates that this compound exerts its anti-neoplastic effects through the intricate and simultaneous modulation of two fundamental cellular processes: apoptosis and autophagy.[4][5]

This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's ability to induce programmed cell death and autophagic responses in malignant cells. It synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling pathways involved, offering a comprehensive resource for researchers in the field of cancer biology and drug development.

This compound's Pro-Apoptotic Mechanisms

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. This compound has been shown to trigger apoptosis in a multitude of cancer cell types through several interconnected signaling cascades.[6][7] The mechanisms are often cell-type dependent but converge on the activation of the intrinsic (mitochondrial) and other pro-apoptotic pathways.

Key mechanisms include:

-

Mitochondrial Pathway Activation: this compound can decrease the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[8] This event is a point of no return in the apoptotic cascade.

-

Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial. This compound treatment consistently leads to the downregulation of Bcl-2 and the upregulation of Bax, thereby promoting mitochondrial outer membrane permeabilization.[2][5]

-

Caspase Cascade Activation: The release of cytochrome c triggers the activation of initiator caspase-9, which in turn activates the primary executioner caspase, caspase-3.[8] Activated caspase-3 is responsible for cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[2]

-

Induction of Oxidative Stress: CEP can increase the accumulation of reactive oxygen species (ROS), which promotes further mitochondrial damage and activates stress-related signaling pathways that feed into the apoptotic process.[2]

-

Modulation of Survival Signaling: this compound has been shown to activate the AMPK/p53 pathway, a critical axis in cellular stress response and tumor suppression, while inhibiting pro-survival pathways like PI3K/Akt and NF-κB.[2][9]

Signaling Pathway for this compound-Induced Apoptosis

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. PharmaDrug Advances Product and Clinical Development of this compound to Treat Rare Cancers and Infectious Diseases - BioSpace [biospace.com]

- 4. This compound Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells - ProQuest [proquest.com]

- 5. karger.com [karger.com]

- 6. This compound: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacological Activity of this compound [mdpi.com]

How Cepharanthine reverses multidrug resistance (MDR) in cancer therapy

An In-depth Guide to Cepharanthine-Mediated Reversal of Multidrug Resistance in Cancer Therapy

Introduction to Multidrug Resistance (MDR) in Oncology

Multidrug resistance (MDR) presents a formidable challenge in clinical oncology, leading to the failure of chemotherapy in a significant number of cancer patients. This phenomenon is characterized by the ability of cancer cells to develop simultaneous resistance to a variety of structurally and functionally diverse anticancer drugs. The primary molecular basis for MDR is the overexpression of ATP-binding cassette (ABC) transporters, a superfamily of membrane proteins that function as energy-dependent efflux pumps.[1][2] These transporters actively extrude chemotherapeutic agents from the cancer cell, reducing the intracellular drug concentration to sub-lethal levels and thereby diminishing their efficacy.

Key ABC transporters implicated in clinical MDR include:

-

P-glycoprotein (P-gp/ABCB1): Encoded by the MDR1 gene, P-gp is the most extensively studied ABC transporter and is associated with resistance to a wide range of drugs, including taxanes, anthracyclines, and vinca alkaloids.[1][2][3][4]

-

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Confers resistance to a different but overlapping spectrum of drugs compared to P-gp.[5]

-

Multidrug Resistance Protein 7 (MRP7/ABCC10): Known to transport and confer resistance to taxanes and other natural product-derived anticancer agents.[5][6][7][8][9]

Overcoming MDR is a critical goal for improving cancer treatment outcomes. One promising strategy involves the co-administration of chemosensitizing agents that can reverse the resistance phenotype. This compound (CEP), a biscoclaurine alkaloid extracted from Stephania cepharantha, has emerged as a potent MDR reversal agent through multiple mechanisms of action.[1][2] This guide provides a detailed technical overview of the molecular mechanisms by which this compound resensitizes MDR cancer cells to chemotherapy.

Core Mechanisms of this compound in MDR Reversal

This compound employs a multi-pronged approach to counteract MDR, primarily by targeting the function and expression of ABC transporters and by modulating key intracellular signaling pathways.

Direct Inhibition of ABC Transporter Efflux Function

This compound can directly interfere with the drug efflux activity of ABC transporters. It has been shown to inhibit P-gp, MRP1, and MRP7.[5][9] This inhibition leads to increased intracellular accumulation and retention of chemotherapeutic drugs in resistant cells, thereby restoring their cytotoxic effects.[3][5][7] Studies have demonstrated that this compound competitively inhibits the transport of substrates by MRP7, with a reported Kᵢ value of 4.86 µM.[9] By blocking these efflux pumps, this compound ensures that anticancer drugs reach and maintain effective concentrations at their intracellular targets.[3][7]

Downregulation of ABC Transporter Expression via Signaling Pathway Modulation

Beyond direct functional inhibition, this compound also reduces the quantity of transporter proteins on the cancer cell membrane by downregulating their gene expression. This is achieved by interfering with critical signaling cascades that control the transcription of ABC transporter genes like MDR1.

-

Inhibition of the PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and drug resistance. Its activation can lead to the upregulation of P-gp. This compound has been shown to inhibit the PI3K/Akt pathway, leading to a subsequent downregulation of ABCB1 (P-gp) expression and the reversal of MDR in cancer cells.[5][6][8] In breast cancer cells, treatment with 5 and 10 μM this compound significantly reduced the levels of phosphorylated AKT and mTOR, key components of this pathway.[6][7]

-

Activation of the JNK Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway can also modulate P-gp expression. Studies in esophageal squamous cell carcinoma have demonstrated that this compound hydrochloride (CEH), a derivative of CEP, activates the JNK pathway.[1][2] This activation leads to the repression of P-gp expression, contributing to the reversal of cisplatin resistance.[1][2][10][11]

Induction of Apoptosis and Cell Cycle Arrest

This compound exhibits intrinsic antitumor activities by inducing apoptosis and cell cycle arrest, which can further sensitize resistant cells to chemotherapy.[3][10][12] It can trigger programmed cell death through the activation of caspases, including caspase-3 and caspase-9.[3][12] Additionally, this compound can cause cell cycle arrest at the G1/S or G2/M phase, inhibiting the proliferation of various cancer cell lines.[3][10][11]

Other Contributing Mechanisms

-

Membrane Interaction: As a membrane-interacting agent, this compound can bind to lipids like phosphatidylserine in the plasma membrane, potentially disturbing membrane function and indirectly affecting P-gp activity.[3][13]

-

Inhibition of Organelle Acidification: this compound can inhibit the acidification of intracellular organelles such as lysosomes.[13] This disrupts the sequestration of basic chemotherapeutic drugs (like doxorubicin) within these vesicles, leading to their redistribution to the nucleus where they exert their cytotoxic effects.[13]

Quantitative Data on this compound's Efficacy

The efficacy of this compound in reversing MDR is quantified by its ability to reduce the half-maximal inhibitory concentration (IC₅₀) of chemotherapeutic agents in resistant cell lines. The "reversal fold" (RF) is calculated as the ratio of the IC₅₀ of the drug alone to the IC₅₀ of the drug in the presence of this compound.

Table 1: Effect of this compound (CEP) and its hydrochloride salt (CEH) on the IC₅₀ of Chemotherapeutic Drugs in MDR Cancer Cells

| Cell Line | Drug | IC₅₀ (Drug Alone) | CEH/CEP Concentration | IC₅₀ (Drug + CEH/CEP) | Reversal Fold (RF) | Reference |

| Eca109/CDDP (Esophageal) | Cisplatin (cDDP) | 4.85 µg/mL | 2.5 µg/mL CEH | 1.95 µg/mL | 2.49 | [14] |

| Eca109/CDDP (Esophageal) | Cisplatin (cDDP) | 4.85 µg/mL | 5.0 µg/mL CEH | 1.15 µg/mL | 4.22 | [14] |

| K562/MDR (Leukemia) | Doxorubicin | Not specified | Not specified | Not specified | Potent reversal noted | [5] |

| Paclitaxel-resistant cells | Paclitaxel | Not specified | 1 µM CEP | Not specified | Complete reversal noted | [5] |

Table 2: this compound's Impact on ABC Transporter Function and Expression

| Transporter | Effect | Method of Action | Quantitative Measure | Reference |

| MRP7 (ABCC10) | Inhibition of transport | Competitive Inhibition | Kᵢ = 4.86 µM | [9] |

| P-gp (ABCB1) | Increased drug accumulation | Inhibition of efflux | Significantly increased paclitaxel accumulation | [9] |

| P-gp (ABCB1) | Downregulation of protein | Inhibition of PI3K/Akt pathway | Concentration-dependent decrease | [5][6] |

| P-gp (ABCB1) | Downregulation of mRNA/protein | Activation of JNK pathway | Significant reduction of MDR1 mRNA and P-gp | [1][10] |

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound to reverse MDR.

References

- 1. This compound hydrochloride reverses the mdr1 (P-glycoprotein)-mediated esophageal squamous cell carcinoma cell cisplatin resistance through JNK and p53 signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Pharmacological Activity of this compound [mdpi.com]

- 4. Modulation of multidrug resistance by this compound in fresh human gastrointestinal tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Effects and Clinical Prospects of this compound [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Pharmacological Effects and Clinical Prospects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound is a potent reversal agent for MRP7(ABCC10)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound hydrochloride reverses the mdr1 (P-glycoprotein)-mediated esophageal squamous cell carcinoma cell cisplatin resistance through JNK and p53 signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. This compound exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound potently enhances the sensitivity of anticancer agents in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unveiling the Arsenal: A Technical Guide to Cepharanthine's Molecular Targets in Viral Replication

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms by which Cepharanthine, a biscoclaurine alkaloid, exerts its broad-spectrum antiviral activity. Tailored for researchers, scientists, and drug development professionals, this document outlines the key molecular targets of this compound within viral replication cycles, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Executive Summary

This compound has emerged as a potent antiviral agent with demonstrated efficacy against a range of viruses, including coronaviruses (e.g., SARS-CoV-2), retroviruses (e.g., HIV), and herpesviruses (e.g., HSV-1). Its multifaceted mechanism of action involves the targeting of both viral and host factors, disrupting critical stages of the viral life cycle, from entry to replication and egress. This guide synthesizes the current understanding of this compound's molecular targets, providing a foundational resource for further research and therapeutic development.

Quantitative Efficacy of this compound Against Various Viruses

The antiviral potency of this compound has been quantified across numerous studies. The following table summarizes the key efficacy data, presenting a comparative overview of its activity against different viruses in various cell models.

| Virus | Cell Line | Assay Type | Endpoint Measurement | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Reference(s) |

| SARS-CoV-2 | VeroE6/TMPRSS2 | Authentic Virus Infection | Viral RNA Reduction | 0.35 | >10 | [1] |

| A549-ACE2 | Pseudovirus Entry | Luciferase Activity | 0.911 | >30 | [1][2] | |

| Calu-3 | Authentic Virus Infection | Viral RNA Reduction | 0.759 | >20 | [1][2] | |

| HIV-1 | U1 (monocytic) | PMA-stimulated Replication | p24 Antigen Level | 0.026 | 3.7 | [2][3] |

| HSV-1 | Hela | Plaque Reduction Assay | Plaque Formation Inhibition | 1.4 | 9.1 | [4][5] |

| SARS-CoV | Vero E6 | Cytopathic Effect Inhibition | CPE Reduction | 10.1 | Not specified | [2][6] |

| Ebola Virus | Not specified | Not specified | Not specified | Not specified | Not specified | [6] |

| Zika Virus | Not specified | Not specified | Not specified | Not specified | Not specified | [6] |

Molecular Targets and Mechanisms of Action

This compound's antiviral strategy is characterized by its ability to interfere with multiple stages of viral infection. The primary molecular targets and the corresponding mechanisms are detailed below.

Inhibition of Viral Entry

A critical first line of defense, this compound effectively blocks the entry of several enveloped viruses.

-

SARS-CoV-2: this compound has been shown to inhibit the entry of SARS-CoV-2 by interfering with the interaction between the viral spike (S) protein and the host cell receptor, angiotensin-converting enzyme 2 (ACE2)[2]. It also impedes S protein-mediated membrane fusion[2][6]. Furthermore, this compound is reported to inhibit the Niemann-Pick C1 (NPC1) protein, which disrupts lysosomal lipid homeostasis, a pathway crucial for viral entry[2][7].

-

HIV-1: The alkaloid stabilizes plasma membrane fluidity, a physical property essential for the fusion of the viral envelope with the host cell membrane, thereby inhibiting HIV-1 entry[2][8].

Modulation of Host Signaling Pathways

This compound modulates key intracellular signaling pathways that are often hijacked by viruses for their replication.

-